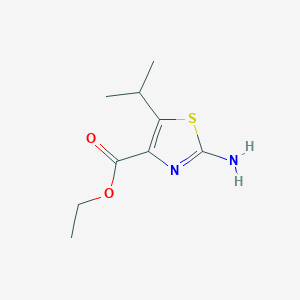

![molecular formula C9H13NO B1354634 [4-(2-Aminoethyl)phenyl]methanol CAS No. 64353-30-6](/img/structure/B1354634.png)

[4-(2-Aminoethyl)phenyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

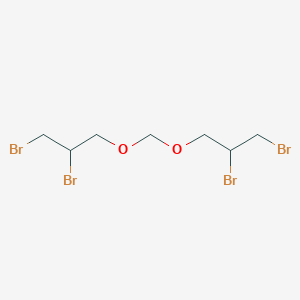

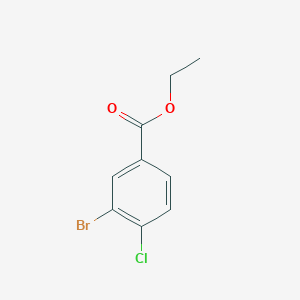

“[4-(2-Aminoethyl)phenyl]methanol” is a chemical compound with the molecular formula C9H13NO . It is a common intermediate in medicinal chemistry . It is also a metabolite of the neurotransmitter dopamine and is considered a potential biomarker of pheochromocytomas and paragangliomas .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to a methanol group through a two-carbon chain with an amino group . The InChI representation of the molecule is InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 .

Physical And Chemical Properties Analysis

“this compound” is a grey-white solid with a density of 1.113 g/cm3 . Its molecular weight is 151.21 g/mol . It has a topological polar surface area of 46.2 Ų and a XLogP3-AA value of 0.4, indicating its relative hydrophilicity .

Scientific Research Applications

1. Use in Reduction of Nitro Aromatic Compounds

[4-(2-Aminoethyl)phenyl]methanol has been explored in the context of reducing nitro aromatic compounds. Giomi, Alfini, and Brandi (2011) describe the use of (2-pyridyl)phenyl methanol, which is similar in structure, as a hydrogen donor for nitro aromatic and heteroaromatic compounds, leading to the formation of β-amino esters (Giomi, Alfini, & Brandi, 2011).

2. Impact on Lipid Dynamics in Biological Studies

Methanol, a key component in the structure of this compound, has been shown to significantly affect lipid dynamics in biological membranes, as described by Nguyen et al. (2019). Their research demonstrates that methanol can influence lipid transfer and flip-flop kinetics, which is crucial for understanding cellular membranes and protein interactions (Nguyen et al., 2019).

3. Synthesis of Dihydro-Benzothiazine and Oxazine Derivatives

Reddy et al. (2012) have explored the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This involves a smooth aza-Piancatelli rearrangement, demonstrating the compound's utility in synthesizing complex organic structures (Reddy et al., 2012).

Safety and Hazards

properties

IUPAC Name |

[4-(2-aminoethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJUPJKYBZVMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506361 |

Source

|

| Record name | [4-(2-Aminoethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64353-30-6 |

Source

|

| Record name | [4-(2-Aminoethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

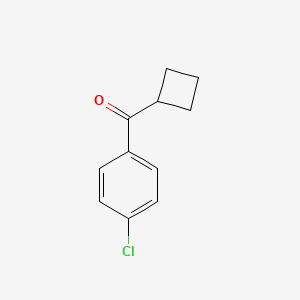

![6-Trifluoromethyl-benzo[d]isoxazol-3-ylamine](/img/structure/B1354554.png)

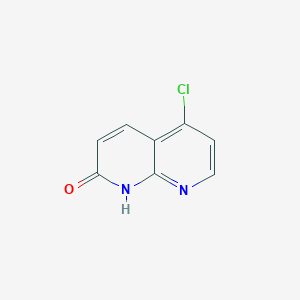

![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)

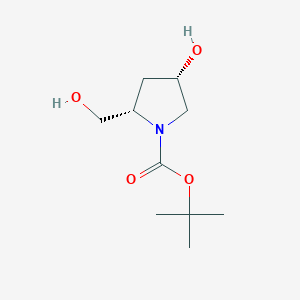

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)